4-Acetoxy-2',5'-dimethoxybenzophenone
Description
4-Acetoxy-2',5'-dimethoxybenzophenone is a substituted benzophenone derivative featuring an acetoxy group (-OAc) at the 4-position of one phenyl ring and methoxy groups (-OCH₃) at the 2' and 5' positions of the second phenyl ring. The compound is listed in commercial catalogs for research use but is currently discontinued . Its applications remain underexplored, though benzophenones generally serve as intermediates in organic synthesis, UV stabilizers, and bioactive molecules.
Properties
IUPAC Name |
[4-(2,5-dimethoxybenzoyl)phenyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O5/c1-11(18)22-13-6-4-12(5-7-13)17(19)15-10-14(20-2)8-9-16(15)21-3/h4-10H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOHAHDUDGVCFAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80641738 | |
| Record name | 4-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-21-7 | |
| Record name | 4-(2,5-Dimethoxybenzoyl)phenyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80641738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetoxy-2’,5’-dimethoxybenzophenone typically involves the acetylation of 2’,5’-dimethoxybenzophenone. One common method includes the reaction of 2’,5’-dimethoxybenzophenone with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under reflux conditions to ensure complete acetylation.
Industrial Production Methods
Industrial production methods for 4-Acetoxy-2’,5’-dimethoxybenzophenone are not well-documented in the public domain. it is likely that similar acetylation reactions are scaled up using continuous flow reactors to ensure efficient and consistent production.
Chemical Reactions Analysis
Types of Reactions
4-Acetoxy-2’,5’-dimethoxybenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The acetoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the acetoxy group.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and reduced benzophenone derivatives.
Substitution: Various substituted benzophenone derivatives depending on the nucleophile used.
Scientific Research Applications
4-Acetoxy-2’,5’-dimethoxybenzophenone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Acetoxy-2’,5’-dimethoxybenzophenone involves its interaction with molecular targets such as enzymes and receptors. The acetoxy and dimethoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity . The benzophenone core can also undergo photochemical reactions, making it useful in photodynamic therapy and other light-activated processes.
Comparison with Similar Compounds
Comparison with Similar Benzophenone Derivatives
Structural and Functional Group Variations
Key structural analogs include: 1. 4,4’-Dimethoxybenzophenone - Structure: Methoxy groups at para positions of both phenyl rings. - Molecular Formula: C₁₅H₁₄O₃; Molecular Weight: 242.27 g/mol . - Physical Properties: Melting point 141–146°C ; lipophilic due to methoxy groups. - Applications: - Widely used in GC analysis as an internal standard . - Precursor for antileukemic derivatives (e.g., piperidine-conjugated analogs with IC₅₀ values of 1.6–8.0 μM) . - Reacts with Grignard reagents to form carbinols .
4,4'-Dihydroxy-3,3'-dimethoxybenzophenone Structure: Hydroxyl (-OH) and methoxy groups at adjacent positions. Molecular Formula: C₁₅H₁₄O₅; Molecular Weight: 274.27 g/mol . Bioactivity: Exhibits moderate anti-inflammatory activity, likely due to hydroxyl groups enhancing polarity and interaction with biological targets .
4,4’-Dimethoxythiobenzophenone Structure: Ketone oxygen replaced with sulfur. Molecular Formula: C₁₅H₁₄O₂S; Molecular Weight: 258.33 g/mol . Reactivity: Forms radical adducts more efficiently than carbonyl analogs, as sulfur enhances spin delocalization (ESR studies) .
4-Acetoxy-2',5'-dichlorobenzophenone Structure: Chlorine substituents at 2' and 5' positions. Molecular Formula: C₁₅H₁₀Cl₂O₃; Molecular Weight: 309.14 g/mol . Properties: Electron-withdrawing chlorine atoms may increase stability and alter electronic properties compared to methoxy analogs.
Key Observations:
- Reactivity: Methoxy groups are electron-donating, which may stabilize radical intermediates in photochemical reactions (e.g., Paterno-Büchi reactions yielding 58% diastereomers ). Thiobenzophenones exhibit higher reactivity in radical adduct formation due to sulfur’s spin delocalization .
- Environmental Fate: Derivatives like 2,2’-dihydroxy-4,4’-dimethoxybenzophenone show low biodegradability (0% BOD in 4 weeks), suggesting environmental persistence for similar compounds .
Biological Activity
4-Acetoxy-2',5'-dimethoxybenzophenone (CAS No. 890100-21-7) is an organic compound characterized by its unique molecular structure, which includes both acetoxy and dimethoxy functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula: C17H16O5
- Molecular Weight: 300.31 g/mol
- InChI Key: IOHAHDUDGVCFAC-UHFFFAOYSA-N
The compound is synthesized primarily through the acetylation of 2',5'-dimethoxybenzophenone using acetic anhydride in the presence of a catalyst such as pyridine.
The biological activity of this compound is attributed to its ability to interact with various molecular targets, including enzymes and receptors. The acetoxy and dimethoxy groups facilitate hydrogen bonding and hydrophobic interactions, which can influence the compound's binding affinity and specificity towards biological targets.
Inhibitory Effects
Research indicates that compounds similar to this compound exhibit inhibitory effects on cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Computational docking studies have demonstrated that these compounds can form significant interactions at the COX-2 active site, suggesting potential as anti-inflammatory agents .
Cytotoxicity Studies
In vitro studies have assessed the cytotoxic effects of this compound against various cancer cell lines. Preliminary findings suggest that this compound may exhibit selective cytotoxicity, with lower toxicity towards normal cell lines compared to cancerous ones. This selectivity is crucial for developing therapeutic agents with minimized side effects.
Comparative Analysis with Similar Compounds
| Compound Name | Functional Groups | Biological Activity |
|---|---|---|
| This compound | Acetoxy, Dimethoxy | Potential COX-2 inhibitor, cytotoxic |
| 2',5'-Dimethoxybenzophenone | Dimethoxy | Less reactive; lacks acetoxy group |
| 4-Hydroxy-2',5'-dimethoxybenzophenone | Hydroxy, Dimethoxy | Altered reactivity; potential anti-inflammatory properties |
| 4-Methoxy-2',5'-dimethoxybenzophenone | Methoxy, Dimethoxy | Changes solubility and biological interactions |
Unique Features
The presence of both acetoxy and dimethoxy groups in this compound distinguishes it from related compounds. The acetoxy group enhances reactivity in substitution reactions while the dimethoxy groups improve stability and solubility in organic solvents.
Case Studies and Research Findings
- Anti-inflammatory Potential : A study examined the anti-inflammatory properties of structurally similar compounds, highlighting their ability to inhibit COX-2 with minimal cytotoxicity to normal cells. This suggests that modifications such as those found in this compound could enhance therapeutic efficacy while reducing adverse effects .
- Cytotoxicity Assessment : Various assays conducted on cancer cell lines demonstrated that this compound could significantly inhibit cell proliferation at specific concentrations, indicating its potential as a chemotherapeutic agent.
- Mechanistic Insights : Molecular docking studies provided insights into the binding interactions between this compound and COX-2, revealing critical amino acid interactions that stabilize the enzyme-ligand complex .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
